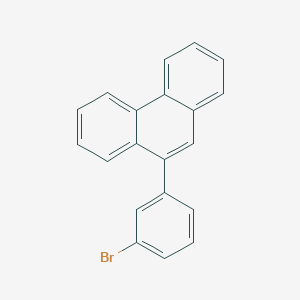![molecular formula C26H27ClN6O2 B13977752 tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate: is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further connected to a phenyl ring substituted with an imidazo[4,5-b]pyridine moiety. The presence of an aminopyridine and a chloro group adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring.
Substitution Reactions:
Coupling Reactions: The phenyl ring is coupled with the imidazo[4,5-b]pyridine core using palladium-catalyzed cross-coupling reactions.
Formation of the Cyclobutyl Ring: The cyclobutyl ring is introduced via cyclization reactions involving appropriate precursors.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with tert-butyl carbamate using reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazo[4,5-b]pyridine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its interactions with molecular targets such as enzymes and receptors can be explored for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The aminopyridine moiety can form hydrogen bonds with active sites, while the imidazo[4,5-b]pyridine ring can participate in π-π interactions. The chloro group can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
- tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate lies in its combination of functional groups and structural features. The presence of the imidazo[4,5-b]pyridine ring, aminopyridine moiety, and chloro group provides a unique chemical profile that can be exploited for various applications.
属性
分子式 |
C26H27ClN6O2 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[4-[2-(2-aminopyridin-3-yl)-5-chloroimidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C26H27ClN6O2/c1-25(2,3)35-24(34)32-26(13-5-14-26)16-7-9-17(10-8-16)33-22(18-6-4-15-29-21(18)28)30-19-11-12-20(27)31-23(19)33/h4,6-12,15H,5,13-14H2,1-3H3,(H2,28,29)(H,32,34) |
InChI 键 |
LCWOTLATUXPQCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N3C4=C(C=CC(=N4)Cl)N=C3C5=C(N=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)

![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)


![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
